molecular formula C15H15NO2S B14217533 Ethyl N-hydroxy-3-phenoxybenzene-1-carboximidothioate CAS No. 568585-30-8

Ethyl N-hydroxy-3-phenoxybenzene-1-carboximidothioate

Katalognummer: B14217533
CAS-Nummer: 568585-30-8
Molekulargewicht: 273.4 g/mol
InChI-Schlüssel: YWEDKFZRIMFURB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl N-hydroxy-3-phenoxybenzene-1-carboximidothioate is an organic compound with a complex structure that includes both aromatic and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-hydroxy-3-phenoxybenzene-1-carboximidothioate typically involves multiple steps. One common method starts with the preparation of 3-phenoxybenzene-1-carboximidothioate, which is then reacted with ethyl N-hydroxyamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the purification of intermediates and the final product through techniques such as recrystallization or chromatography to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl N-hydroxy-3-phenoxybenzene-1-carboximidothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl N-hydroxy-3-phenoxybenzene-1-carboximidothioate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Ethyl N-hydroxy-3-phenoxybenzene-1-carboximidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-hydroxy-3-phenoxybenzene-1-carboximidamide
  • Ethyl 3-phenoxybenzene-1-carboximidothioate
  • N-hydroxy-3-phenoxybenzene-1-carboximidothioate

Uniqueness

Ethyl N-hydroxy-3-phenoxybenzene-1-carboximidothioate is unique due to the presence of both ethyl and N-hydroxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.

Eigenschaften

CAS-Nummer

568585-30-8

Molekularformel

C15H15NO2S

Molekulargewicht

273.4 g/mol

IUPAC-Name

ethyl N-hydroxy-3-phenoxybenzenecarboximidothioate

InChI

InChI=1S/C15H15NO2S/c1-2-19-15(16-17)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11,17H,2H2,1H3

InChI-Schlüssel

YWEDKFZRIMFURB-UHFFFAOYSA-N

Kanonische SMILES

CCSC(=NO)C1=CC(=CC=C1)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.